N1-(2-fluorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-FLUOROPHENYL)-N-{2-[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a combination of fluorophenyl, methylphenyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-FLUOROPHENYL)-N-{2-[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under specific conditions . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-FLUOROPHENYL)-N-{2-[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-(2-FLUOROPHENYL)-N-{2-[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(2-FLUOROPHENYL)-N-{2-[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain kinases or proteases, thereby modulating signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylphenol: An intermediate used in organic synthesis and pharmaceuticals.
4-Fluoro-2-methylphenol: Used in the synthesis of agrochemicals and dyestuffs.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Synthesized using similar thiazole synthesis methods.
Uniqueness
N’-(2-FLUOROPHENYL)-N-{2-[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H20FN3O2S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide |
InChI |
InChI=1S/C21H20FN3O2S/c1-13-7-9-15(10-8-13)21-24-14(2)18(28-21)11-12-23-19(26)20(27)25-17-6-4-3-5-16(17)22/h3-10H,11-12H2,1-2H3,(H,23,26)(H,25,27) |
InChI Key |
AFIYEEXCOGWFIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC=C3F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.